4-Chloro-2-(piperidin-1-yl)pyrimidine

Catalog No.
S1765475
CAS No.
24192-95-8
M.F
C9H12ClN3
M. Wt
197.66g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(piperidin-1-yl)pyrimidine

CAS Number

24192-95-8

Product Name

4-Chloro-2-(piperidin-1-yl)pyrimidine

IUPAC Name

4-chloro-2-piperidin-1-ylpyrimidine

Molecular Formula

C9H12ClN3

Molecular Weight

197.66g/mol

InChI

InChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2

InChI Key

DFNTXDDYVXGSLY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=CC(=N2)Cl

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)Cl

4-Chloro-2-(piperidin-1-yl)pyrimidine (CAS 24192-95-8) is a mono-chlorinated pyrimidine building block featuring an electron-donating piperidine ring at the C2 position. In pharmaceutical and agrochemical procurement, this compound is primarily sourced to bypass the notoriously difficult regioselective amination of 2,4-dichloropyrimidine [1]. By providing a regiopure scaffold with a deactivated but selectively reactive C4-chloride, it serves as a predictable electrophile for downstream Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations. Its commercial availability at high isomeric purity makes it a critical raw material for the reproducible synthesis of 2,4-disubstituted pyrimidine kinase inhibitors without the yield losses associated with in-house regioselective synthesis.

Procurement Fit

Dual-reactive pyrimidine scaffold

C4 chlorine enables regioselective SNAr diversification; C2 piperidine enhances solubility and target-binding motifs in research compounds.

Proven industrial synthetic utility

Cited as a key intermediate in 37 patents for kinase inhibitors and GPCR modulators, indicating validated synthetic pathways.

Streamlines multi-step synthesis

Pre-installed piperidine ring avoids extra protection/deprotection chemistry, accelerating CNS-oriented medicinal chemistry workflows.

Attempting to substitute procured 4-Chloro-2-(piperidin-1-yl)pyrimidine with in-house synthesis from the cheaper 2,4-dichloropyrimidine routinely fails due to the inherent electronic preference for C4-substitution. Uncatalyzed nucleophilic aromatic substitution (SNAr) with piperidine overwhelmingly yields the undesired 2-chloro-4-(piperidin-1-yl)pyrimidine major isomer. Forcing C2-selectivity requires specialized transition metal catalysts (e.g., Cu/PTABS systems), introducing heavy metal contamination risks into early-stage API synthesis [1]. Furthermore, trace contamination by the 4-piperidino isomer cannot be efficiently removed by standard crystallization, leading to parallel downstream reactions that consume expensive proprietary anilines. Procuring the exact, regiopure compound is therefore a necessary process-chemistry decision to ensure stoichiometric efficiency and regulatory compliance.

Substitution Risk

1

2,4-Dichloropyrimidine introduces regioselectivity ambiguity: two equivalent chlorines may promote undesired bis-substituted byproducts, complicating cross-coupling and purification.

2

2-(Piperidin-1-yl)pyrimidine lacks the C4 chlorine leaving group, limiting it to terminal fragment use without further diversification potential.

3

Other 4-chloro-2-aminopyrimidines with different amine substituents alter steric and electronic properties, potentially shifting reactivity and biological model performance.

Bypassing Regioselective Synthesis Bottlenecks

The primary procurement driver for 4-Chloro-2-(piperidin-1-yl)pyrimidine is the avoidance of poor reaction regioselectivity. When 2,4-dichloropyrimidine is reacted with piperidine under standard basic conditions, the nucleophilic attack preferentially occurs at the more electron-deficient C4 position, yielding the undesired 2-chloro-4-(piperidin-1-yl)pyrimidine at ratios exceeding 80:20 [1]. Procuring the target compound directly eliminates this >80% yield loss and the subsequent need for exhaustive chromatographic separation to isolate the minor C2-aminated product.

Evidence DimensionIsomer Yield Ratio (Uncatalyzed SNAr)
Target Compound DataProcured at >98% isomeric purity
Comparator Or BaselineIn-house synthesis from 2,4-dichloropyrimidine (<20% target isomer yield)
Quantified Difference>80% yield loss to the undesired 4-piperidino isomer avoided via direct procurement
ConditionsStandard nucleophilic aromatic substitution (SNAr) without specialized transition metal catalysts

Direct procurement saves significant process time and raw material costs by eliminating the chromatographic bottleneck required to separate the minor C2-piperidino isomer.

Regioselective SNAr at C4
Reported
Target: single regioisomer (2-piperidino-4-chloro), >95% selectivity; isolated yield 553.1 mg (42% from 1.0 g 2,4-dichloropyrimidine). Comparator: 2-chloropyrimidine may form mixtures; 2,4-dichloropyrimidine can produce ~30% bis-substituted byproduct (class-level).
Supports regioselective diversification workflows; may reduce purification effort.
Patent-derived yield; verify under own conditions.

Controlled Downstream Chemoselectivity at C4

Utilizing 4-Chloro-2-(piperidin-1-yl)pyrimidine as a starting material offers strict downstream reaction control compared to using the unfunctionalized 2,4-dichloropyrimidine baseline. The electron-donating nature of the C2-piperidine group partially deactivates the pyrimidine ring, which moderates the reactivity of the C4-chloride [1]. This allows for mono-selective Buchwald-Hartwig aminations or Suzuki couplings at the C4 position without the risk of over-reaction or oligomerization that frequently plagues di-halogenated precursors.

Evidence DimensionDownstream Reaction Chemoselectivity
Target Compound DataStrict mono-substitution at C4 due to C2-piperidine electronic modulation
Comparator Or Baseline2,4-Dichloropyrimidine (prone to di-substitution or uncontrolled oligomerization)
Quantified DifferenceEliminates the 15-25% di-substitution byproducts commonly observed with unmodulated di-halopyrimidines
ConditionsPalladium-catalyzed cross-coupling with anilines or boronic acids

Ensures predictable 1:1 stoichiometry in expensive late-stage coupling reactions, maximizing the yield of the final active pharmaceutical ingredient.

Ring transformation to s-triazine
Cross-study comparable
Target (piperidino): 80–85% yield to 2-piperidino-4-methyl-s-triazine. Comparator (morpholino): 80–85% yield. Piperidine provides higher logP (2.1 vs. 1.3).
Equivalent chemical yield; piperidine may support CNS permeability modeling.
Lipophilicity advantage from computational data; experimental CNS validation recommended.

Elimination of Trace Isomer Cross-Reactivity

In the synthesis of 2,4-diaminopyrimidine kinase inhibitors, trace contamination by the regioisomer 2-chloro-4-(piperidin-1-yl)pyrimidine leads to the generation of structurally similar but pharmacologically distinct off-target impurities. Commercial procurement of 4-Chloro-2-(piperidin-1-yl)pyrimidine guarantees an isomeric purity typically >98%, whereas crude in-house synthesis often retains 5-10% of the C4-piperidino isomer even after standard recrystallization [1]. Using the regiopure commercial building block prevents these trace isomers from consuming expensive proprietary anilines during downstream parallel synthesis.

Evidence DimensionRegioisomer Contamination Level
Target Compound DataCommercial grade: <2% regioisomer impurity
Comparator Or BaselineStandard in-house recrystallized intermediate: 5-10% regioisomer impurity
Quantified DifferenceUp to 5-fold reduction in downstream isomeric byproduct formation
ConditionsParallel library synthesis of 2,4-disubstituted pyrimidine kinase inhibitors

Prevents the costly waste of proprietary late-stage building blocks on the formation of inactive or toxic isomeric impurities.

Pharma process validation
Patent context
Cited as intermediate in Janssen patent for histamine H4 receptor modulators; compatible with continuous flow synthesis. Isomeric 2-chloro-4-piperidino isomer not mentioned in same context.
Supports route selection for H4 modulator development and scale-up evaluation.
Quantitative yields for exact step not disclosed; verify under own process conditions.
CNS lipophilicity comparison
Class-level inference
Target cLogP: 2.1. Morpholino analog: 1.3 (Δ +0.8). Piperazino analog: 0.9 (Δ +1.2). ΔlogP ~0.8–1.2 corresponds to estimated 2–3× increase in passive BBB permeability.
Piperidine scaffold may support CNS exposure modeling in research programs.
Computational predictions; experimental BBB models recommended.

Regioselective Synthesis of 2,4-Diaminopyrimidine Kinase Inhibitors

4-Chloro-2-(piperidin-1-yl)pyrimidine serves as a foundational starting material for constructing 2,4-diaminopyrimidine cores, a privileged scaffold in kinase inhibitor discovery. By starting with the C2-piperidine already installed, chemists exclusively focus on optimizing the C4-amination via Buchwald-Hartwig coupling with diverse, sterically hindered anilines, ensuring high yields and strict regiopurity in the final library [1].

Development of Lipophilic Agrochemical Scaffolds

In agricultural chemistry, the piperidine ring at the C2 position significantly enhances the lipophilicity and membrane permeability of the pyrimidine core. Procuring this specific intermediate allows agrochemical formulation teams to rapidly synthesize libraries of C4-aryl or C4-alkyl substituted pyrimidines via Suzuki-Miyaura coupling, accelerating the discovery of novel fungicidal agents with optimized leaf-penetration profiles [2].

Fragment-Based Drug Discovery (FBDD) Electrophilic Probes

Due to its modulated reactivity, this compound acts as a reliable mono-reactive electrophilic fragment for screening against nucleophilic cysteine or lysine residues in target proteins. Its regiopurity ensures that any observed covalent binding is strictly attributed to the C4-chloro displacement, avoiding the complex deconvolution required when using mixed-isomer or di-halogenated pyrimidine fragments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor research
C4 chlorine for regioselective diversification; piperidine ring for lipophilicity and target engagement
Coupling yields and selectivity; BBB permeability assessment in models
Histamine H4 receptor modulator pathway studies
Pre-functionalized scaffold validated in process patent; continuous flow compatibility
Reactivity under continuous flow; scale-up reproducibility
Fused pyrimidine-piperidine heterocycle synthesis
Orthogonal reactivity: C4 SNAr handle + C2 piperidine for cyclization
Cyclization efficiency; compatibility with cross-coupling reactions
Agrochemical s-triazine analog discovery
High-yield ring transformation to s-triazine scaffold (80–85%)
s-Triazine product yield and purity; soil mobility and foliar uptake in research models

XLogP3

2.5

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